molecular formula C15H18FNO2 B2779629 Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287268-15-7

Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No.: B2779629
CAS No.: 2287268-15-7
M. Wt: 263.312
InChI Key: WPGJTQOGCWRXCJ-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative in the presence of a dehydrating agent . The exact synthetic route would depend on the specific structures of the starting materials .


Molecular Structure Analysis

The compound contains a bicyclic pentane ring, a fluoro-methylphenyl group, and an amino-acetate group. The bicyclic pentane ring is a type of cycloalkane, which is a hydrocarbon with carbon atoms arranged in a ring structure . The fluoro-methylphenyl group is a type of aromatic compound, which is characterized by a planar ring of atoms with delocalized π electrons . The amino-acetate group is an ester functional group, which consists of a carbonyl group adjacent to an ether group .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The ester group could undergo hydrolysis in the presence of water or a base to form an alcohol and a carboxylic acid . The aromatic ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar ester group could increase its solubility in polar solvents . The exact properties would need to be determined experimentally .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on its interaction with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and safety data analysis .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a pharmaceutical if it shows promising biological activity .

Properties

IUPAC Name

methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-9-10(4-3-5-11(9)16)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGJTQOGCWRXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C23CC(C2)(C3)C(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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